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Compound of Interest

Compound Name: 2,6-Bis(p-tolyl)pyridine

Cat. No.: B084966 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the spectroscopic data

available for 2,6-Bis(p-tolyl)pyridine, a heterocyclic compound of interest in various fields of

chemical and pharmaceutical research. This document is intended to serve as a core reference

for researchers, scientists, and drug development professionals, offering detailed spectroscopic

information, experimental methodologies, and a structured presentation of data to facilitate its

use in further research and development.

Chemical Structure and Properties
IUPAC Name: 2,6-bis(4-methylphenyl)pyridine Molecular Formula: C₁₉H₁₇N Molecular Weight:

259.35 g/mol [1] CAS Number: 14435-88-2[2] Melting Point: 87.0-88.5 °C

Spectroscopic Data
The following sections summarize the key spectroscopic data for 2,6-Bis(p-tolyl)pyridine,

presented in a clear and comparative format.

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the molecular structure of organic

compounds. The ¹H and ¹³C NMR data for 2,6-Bis(p-tolyl)pyridine are presented below.

Table 1: ¹H NMR Spectroscopic Data of 2,6-Bis(p-tolyl)pyridine
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Chemical Shift
(δ, ppm)

Multiplicity
Coupling
Constant (J,
Hz)

Integration Assignment

7.97 d 8.0 4H

Aromatic H

(ortho to

pyridine)

7.69 t 7.8 1H
Aromatic H (para

to N in pyridine)

7.56 d 7.8 2H

Aromatic H

(meta to N in

pyridine)

7.22 d 7.9 4H

Aromatic H

(meta to

pyridine)

2.35 s - 6H Methyl H (-CH₃)

Table 2: ¹³C NMR Spectroscopic Data of 2,6-Bis(p-tolyl)pyridine

Chemical Shift (δ, ppm) Assignment

155.7 C (quaternary, attached to N)

137.8 C (quaternary, attached to methyl)

136.3 C (aromatic, para to N in pyridine)

135.8 C (quaternary, attached to pyridine)

128.4 C-H (aromatic, meta to pyridine)

125.8 C-H (aromatic, ortho to pyridine)

117.0 C-H (aromatic, meta to N in pyridine)

20.3 C (methyl, -CH₃)
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Mass Spectrometry (MS)
Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its

fragments, confirming the molecular weight and offering insights into its structure.

Table 3: Mass Spectrometry Data of 2,6-Bis(p-tolyl)pyridine

Technique m/z Interpretation

EI 259.15 [M]⁺

Predicted mass spectrometry data for various adducts are also available, including [M+H]⁺ at

m/z 260.14338 and [M+Na]⁺ at m/z 282.12532.[3]

Infrared (IR) Spectroscopy
While specific experimental IR data for 2,6-Bis(p-tolyl)pyridine is not readily available in the

searched literature, the expected characteristic absorption bands can be inferred from the

spectra of related pyridine and p-tolyl-substituted aromatic compounds.

Table 4: Expected Infrared Absorption Bands for 2,6-Bis(p-tolyl)pyridine

Wavenumber (cm⁻¹) Vibration Type Functional Group

3100-3000 C-H stretch Aromatic

3000-2850 C-H stretch Methyl (-CH₃)

~1600, ~1580, ~1470, ~1450 C=C and C=N stretch
Aromatic rings and Pyridine

ring

~820 C-H out-of-plane bend
1,4-disubstituted benzene (p-

tolyl)

These expected values are based on the typical IR absorption regions for the functional groups

present in the molecule. For instance, the IR spectrum of 2,6-bis(tosyloxymethyl)pyridine

shows aromatic C=C stretching around 1596 cm⁻¹ and CH₃ stretching at 2958 cm⁻¹.[4]
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Ultraviolet-Visible (UV-Vis) Spectroscopy
Specific UV-Vis absorption data for 2,6-Bis(p-tolyl)pyridine is not explicitly detailed in the

searched results. However, substituted pyridines typically exhibit absorption maxima in the UV

region. The UV-Vis spectrum of pyridine itself shows absorption maxima at approximately 254

nm, with other peaks at 250 and 262 nm, which are attributed to π-π* and n-π* electronic

transitions.[1] The extended conjugation in 2,6-Bis(p-tolyl)pyridine, due to the tolyl

substituents, would be expected to shift these absorption maxima to longer wavelengths (a

bathochromic shift). For example, a related furopyridine derivative shows absorption bands in

the range of 250 to 390 nm.[5]

Experimental Protocols
The following section outlines a general methodology for the spectroscopic analysis of 2,6-
Bis(p-tolyl)pyridine, based on standard laboratory practices for the characterization of organic

compounds.

General Synthesis and Purification
A typical synthesis of 2,6-diarylpyridines can be achieved through various organic coupling

reactions. Following synthesis, the crude product is typically purified by column

chromatography on silica gel, eluting with a suitable solvent system (e.g., a mixture of hexane

and ethyl acetate). The purity of the final compound is then assessed by thin-layer

chromatography.

NMR Spectroscopy
¹H and ¹³C NMR spectra are recorded on a spectrometer operating at a frequency of, for

example, 400 or 500 MHz for ¹H and 100 or 125 MHz for ¹³C. The sample is dissolved in a

deuterated solvent, typically chloroform-d (CDCl₃), with tetramethylsilane (TMS) used as an

internal standard (δ = 0.00 ppm). Chemical shifts are reported in parts per million (ppm), and

coupling constants (J) are given in Hertz (Hz).

Mass Spectrometry
Mass spectra are typically obtained using a mass spectrometer with an electron ionization (EI)

or electrospray ionization (ESI) source. The sample is introduced, and the resulting mass-to-
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charge ratios of the molecular ion and any fragment ions are recorded.

Infrared Spectroscopy
FTIR spectra are recorded on a Fourier-transform infrared spectrometer. The sample can be

prepared as a KBr pellet or as a thin film on a salt plate (e.g., NaCl or KBr). The spectrum is

typically recorded over a range of 4000 to 400 cm⁻¹.

UV-Visible Spectroscopy
UV-Vis absorption spectra are recorded on a UV-Vis spectrophotometer. The sample is

dissolved in a suitable UV-grade solvent (e.g., ethanol, methanol, or acetonitrile) to a known

concentration. The absorbance is measured over a wavelength range, typically from 200 to 800

nm, using a quartz cuvette.

Visualizations
The following diagrams illustrate key workflows in the analysis of 2,6-Bis(p-tolyl)pyridine.
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Click to download full resolution via product page

Caption: General workflow for the synthesis and spectroscopic analysis of 2,6-Bis(p-
tolyl)pyridine.

This guide provides a foundational understanding of the spectroscopic characteristics of 2,6-
Bis(p-tolyl)pyridine. The compiled data and outlined protocols are intended to support and

streamline further research and applications involving this compound.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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